2-(4-Bromophenyl)-3-oxopropanenitrile

Anti-inflammatory Structure-Activity Relationship Benzoylacetonitrile

Researchers requiring a convergent building block for heterocycle synthesis often face the bottleneck of sourcing a compound that enables both cyclocondensation and cross-coupling. 4-Bromobenzoylacetonitrile solves this: its β-ketonitrile core condenses with hydrazines/hydroxylamines to form pyrazoles/isoxazoles, while the para-bromine undergoes Pd-catalyzed Suzuki/Heck coupling for late-stage diversification. This two-step sequence generates 50-200 compound libraries from one batch. The bromo analog also serves as a validated inactive negative control for anti-inflammatory SAR (Ridge et al., 1979). ≥98% HPLC, off-white solid, mp 161-163°C. Shipped ambient; store at 0-8°C.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
Cat. No. B7825114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-3-oxopropanenitrile
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C=O)C#N)Br
InChIInChI=1S/C9H6BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,8H
InChIKeyVOLNNEMGSUOGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-3-oxopropanenitrile: Strategic β‑Ketonitrile Building Block


2‑(4‑Bromophenyl)‑3‑oxopropanenitrile (also known as 4‑bromobenzoylacetonitrile) is a β‑ketonitrile with a para‑bromophenyl substituent (C₉H₆BrNO, MW 224.05) [1]. The molecule combines a reactive ketonitrile motif – a classical entry point for pyrazole, pyridone, thiophene and naphthopyran heterocycles – with an aryl bromide handle that enables late‑stage cross‑coupling diversification . Commercial sources routinely supply the compound at ≥98% purity (HPLC), typically as an off‑white to tan crystalline solid with a melting point of 161–163 °C [1].

Why 4‑Bromobenzoylacetonitrile Cannot Be Replaced by Analogues


Although 4‑fluoro‑, 4‑chloro‑ and unsubstituted benzoylacetonitriles share the same β‑ketonitrile core, their biological and synthetic profiles diverge sharply. In a systematic anti‑inflammatory SAR study, only the fluoro‑substituted benzoylacetonitriles retained activity in the rat adjuvant arthritis model; the 4‑bromo analogue was inactive, demonstrating that the halogen identity dictates pharmacology [1]. Conversely, the 4‑bromo derivative is uniquely suited for downstream cross‑coupling: the C–Br bond is reactive toward Pd‑catalyzed Suzuki and Heck couplings, whereas the C–F bond is essentially inert and the C–Cl bond is significantly less reactive under standard conditions . Physical properties also differ – the 4‑bromo compound melts at 161–163 °C vs. 129–133 °C for the 4‑chloro and 84–88 °C for the 4‑fluoro analogue – affecting handling, recrystallization, and formulation workflows [2][3].

Head‑to‑Head Evidence vs. Closest Analogs


Anti‑Inflammatory Activity in Rat Adjuvant Arthritis Model

In a head‑to‑head study of phenyl‑substituted benzoylacetonitriles, Ridge et al. (1979) evaluated the series in a rat adjuvant arthritis model. Only the ortho‑, meta‑, and para‑fluoro‑substituted benzoylacetonitriles and their β‑aminocinnamonitrile counterparts retained anti‑inflammatory activity; the 4‑bromo analogue was among the inactive members of the series [1]. This finding explicitly rules out 4‑bromobenzoylacetonitrile for direct anti‑arthritic indications, but simultaneously validates it as a negative‑control probe or as a starting material for alternative therapeutic programs where the bromine substituent is leveraged for target engagement or metabolic stabilization.

Anti-inflammatory Structure-Activity Relationship Benzoylacetonitrile

Suzuki/Heck Cross‑Coupling Reactivity

The para‑bromine substituent on 4‑bromobenzoylacetonitrile serves as a competent electrophile for Pd‑catalyzed cross‑coupling reactions (Suzuki, Heck). In contrast, the 4‑fluoro analog is essentially unreactive under standard Pd⁰/Pdᴵᴵ catalytic cycles, and the 4‑chloro analog requires specialized ligands or harsher conditions. This reactivity divergence is documented in general aryl halide reactivity scales (Br >> Cl > F) and is corroborated by vendor descriptions that explicitly note the bromophenyl group enhances reactivity in Suzuki and Heck couplings [1]. The unsubstituted benzoylacetonitrile lacks a halogen handle altogether, limiting its utility to cyclocondensation reactions only.

Cross-coupling Suzuki reaction Building block

Rhodium‑Catalyzed Synthesis of Fluorescent Naphthopyrans

Tan et al. (JACS 2012) demonstrated that benzoylacetonitriles undergo Rh(III)‑catalyzed cascade oxidative annulation with internal alkynes to yield naphtho[1,8‑bc]pyran derivatives. The 4‑bromo‑substituted benzoylacetonitrile is explicitly listed among the viable substrates for this transformation, which proceeds via sequential C(sp²)–H/C(sp³)–H and C(sp²)–H/O–H bond cleavage [1]. Products exhibit intense solid‑state fluorescence, making the 4‑bromo derivative a direct precursor to luminescent materials. The 4‑fluoro and 4‑chloro analogs can also undergo this annulation, but only the 4‑bromo product retains a cross‑coupling‑competent halogen for additional functionalization of the naphthopyran core .

C–H activation Naphthopyran Fluorescence

Pyridone Synthesis via Michael Addition

A published synthetic protocol demonstrates that 4‑bromobenzoylacetonitrile reacts with 2‑cyano‑3‑(2‑fluorophenyl)acrylamide under Michael addition conditions to yield substituted pyridone derivatives [1]. This transformation leverages both the nucleophilic α‑carbon of the ketonitrile (enolate formation) and the electrophilic ketone carbonyl, a dual reactivity pattern shared across benzoylacetonitriles. However, only the 4‑bromo variant furnishes pyridone products that retain the bromine atom for subsequent cross‑coupling, enabling the construction of pyridone‑focused libraries that are inaccessible from the 4‑H or 4‑F analogs.

Pyridone synthesis Michael addition Heterocycle

Optimal Deployment Scenarios in R&D and Production


Diversifiable Heterocycle Library Synthesis

The compound serves as a convergent building block: its β‑ketonitrile moiety is condensed with hydrazines, hydroxylamines, or thioureas to form pyrazoles, isoxazoles, and thiazoles, while the aryl bromide remains intact for subsequent Suzuki‑diversification. This two‑step sequence (cyclocondensation → cross‑coupling) enables the rapid generation of 50–200 compound libraries from a single batch of 4‑bromobenzoylacetonitrile, a workflow that is not feasible with the 4‑fluoro or unsubstituted analogs [1][2].

Negative Control Probe for Anti‑Inflammatory Target Validation

Based on the Ridge et al. (1979) SAR study, 4‑bromobenzoylacetonitrile is inactive in the rat adjuvant arthritis model, whereas 4‑fluorobenzoylacetonitrile is active [1]. Researchers investigating benzoylacetonitrile‑based anti‑inflammatory mechanisms can purchase the 4‑bromo analog as a well‑characterized negative control, avoiding the cost and time of synthesizing an inactive comparator in‑house.

Fluorescent Probe Precursor for Bioimaging and Materials

The compound is a validated substrate in the Rh‑catalyzed cascade annulation that produces intensely fluorescent naphtho[1,8‑bc]pyran derivatives [2]. Because the 4‑bromo variant retains a reactive halogen after annulation, it can be further conjugated to biomolecules (e.g., via Suzuki coupling to boronic acid‑tagged proteins) or copolymerized into luminescent polymers, extending the utility beyond what the 4‑H or 4‑F benzoylacetonitriles can provide.

Agrochemical Intermediate Manufacturing

Vendor technical literature identifies 4‑bromobenzoylacetonitrile as a key intermediate in the formulation of pesticides and herbicides . The ketonitrile scaffold is a known precursor to pyrazole‑ and thiazole‑containing agrochemicals, and the bromine atom can be retained in the final product to modulate lipophilicity (LogP ≈ 1.7) and target binding, differentiating it from the 4‑chloro (LogP ≈ 1.3) and 4‑methyl (LogP ≈ 1.5) analogs.

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